Bisucaberin
Overview
Description
E101, also known as riboflavin or vitamin B2, is a water-soluble vitamin that is essential for human health. It plays a crucial role in energy metabolism, cellular respiration, and the maintenance of normal growth and development. Riboflavin is naturally found in various foods, including eggs, green vegetables, milk, meat, mushrooms, and almonds .
Mechanism of Action
Target of Action
Bisucaberin is a siderophore, a molecule that binds and transports iron in microorganisms . It is produced by certain bacteria, such as Vibrio salmonicida and Tenacibaculum mesophilum , to acquire insoluble Fe (III) from the local environment . It has also been found to have anticancer activity, inhibiting the growth of L1210 and 1MC carcinoma cells .
Mode of Action
This compound interacts with its targets, primarily iron ions, through a process known as chelation . The macrocyclic bis-hydroxamate structure of this compound is highly preorganized for ferric iron binding . At low pH, this compound predominantly forms a 1:1 complex with ferric iron, whereas at neutral pH, a monobridged 2:3 ligand:iron complex is the predominant species .
Biochemical Pathways
The biosynthesis of this compound involves the ATP-dependent dimerisation and macrocyclisation of N-hydroxy-N-succinylcadaverine . This process is catalyzed by a domain within the BibC multienzyme, encoded by the this compound biosynthetic gene cluster identified in Vibrio salmonicida .
Pharmacokinetics
Its ability to bind iron and its role as a siderophore suggest that it may be involved in the transport of iron within the bacterial cell .
Result of Action
The primary result of this compound’s action is the acquisition of iron, an essential nutrient, from the environment . In addition, this compound has been found to have anticancer activity, inhibiting the growth of certain carcinoma cells and sensitizing fibrosarcoma cells to macrophage-mediated cytolysis .
Action Environment
The production and function of this compound can be influenced by environmental factors, particularly the availability of iron . For instance, bacteria may produce more this compound under iron-deficient conditions to aid in iron acquisition . The pH of the environment can also affect the iron-binding properties of this compound .
Biochemical Analysis
Biochemical Properties
Bisucaberin interacts with various biomolecules in its role as a siderophore. It binds to Fe (III), forming a complex that is optimally pre-configured for Fe (III) binding . This interaction involves two endo-hydroxamic acid ligands flanked by one amine group and one carboxylic acid group .
Cellular Effects
This compound plays a crucial role in cellular processes, particularly in iron acquisition. It influences cell function by enabling cells to acquire insoluble Fe (III) from their environment . This can impact various cellular pathways, including those involved in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its primary mechanism of action involves binding to Fe (III), forming a complex that facilitates iron acquisition . This interaction involves the formation of a complex with Fe (III) at neutral pH .
Metabolic Pathways
This compound is involved in metabolic pathways related to iron acquisition. It interacts with Fe (III), forming a complex that is involved in the process of iron uptake
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of its role in iron acquisition
Preparation Methods
Synthetic Routes and Reaction Conditions
Riboflavin can be synthesized through chemical processes, although modern industrial production primarily relies on fermentation methods. The chemical synthesis involves the condensation of 3,4-dimethylaniline with ribose, followed by cyclization and oxidation steps to form riboflavin .
Industrial Production Methods
Industrial production of riboflavin is achieved using fermentation techniques. Genetically modified strains of bacteria and fungi are employed to produce riboflavin in large quantities. These microorganisms are cultured in controlled environments, where they convert simple sugars into riboflavin through a series of enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
Riboflavin undergoes various chemical reactions, including:
Oxidation: Riboflavin can be oxidized to form lumichrome and lumiflavin.
Reduction: It can be reduced to form dihydroriboflavin.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like phosphoric acid and adenosine triphosphate (ATP) are involved in the formation of FMN and FAD.
Major Products Formed
Lumichrome: and from oxidation.
Dihydroriboflavin: from reduction.
Flavin mononucleotide (FMN): and flavin adenine dinucleotide (FAD) from substitution.
Scientific Research Applications
Riboflavin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various flavin derivatives.
Biology: Essential for studying cellular respiration and energy metabolism.
Medicine: Used in the treatment of riboflavin deficiency and as a supplement to prevent migraines.
Industry: Employed as a food coloring agent and in the fortification of food products
Comparison with Similar Compounds
Riboflavin is unique among the B vitamins due to its distinct chemical structure and function. Similar compounds include:
Niacin (Vitamin B3): Involved in redox reactions but differs in structure and specific functions.
Pyridoxine (Vitamin B6): Participates in amino acid metabolism and neurotransmitter synthesis.
Thiamine (Vitamin B1): Essential for carbohydrate metabolism and neural function.
Riboflavin stands out due to its role in the formation of FMN and FAD, which are crucial for a wide range of metabolic processes .
Properties
IUPAC Name |
1,12-dihydroxy-1,6,12,17-tetrazacyclodocosane-2,5,13,16-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O6/c23-15-7-10-18(26)22(28)14-6-2-4-12-20-16(24)8-9-17(25)21(27)13-5-1-3-11-19-15/h27-28H,1-14H2,(H,19,23)(H,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTADQMQBQBOJIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150242 | |
Record name | Bisucaberin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112972-60-8 | |
Record name | Bisucaberin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112972608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisucaberin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BISUCABERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY4B0E1H1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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